1-[2-(4-chlorophenoxy)ethyl]-3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
Description
1-[2-(4-chlorophenoxy)ethyl]-3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Properties
Molecular Formula |
C24H22ClNO5 |
|---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
1-[2-(4-chlorophenoxy)ethyl]-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxyindol-2-one |
InChI |
InChI=1S/C24H22ClNO5/c1-15-14-31-16(2)22(15)21(27)13-24(29)19-5-3-4-6-20(19)26(23(24)28)11-12-30-18-9-7-17(25)8-10-18/h3-10,14,29H,11-13H2,1-2H3 |
InChI Key |
NEIBLKTYYGFMAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(=C1C(=O)CC2(C3=CC=CC=C3N(C2=O)CCOC4=CC=C(C=C4)Cl)O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[2-(4-chlorophenoxy)ethyl]-3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves multiple stepsThe reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions . Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
1-[2-(4-chlorophenoxy)ethyl]-3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles like amines or thiols can replace the chlorine atom.
Scientific Research Applications
1-[2-(4-chlorophenoxy)ethyl]-3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-[2-(4-chlorophenoxy)ethyl]-3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
1-[2-(4-chlorophenoxy)ethyl]-3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indomethacin: A nonsteroidal anti-inflammatory drug used to reduce fever, pain, and inflammation.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
